molecular formula C23H17N3O2 B11951268 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide CAS No. 356097-29-5

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide

Cat. No.: B11951268
CAS No.: 356097-29-5
M. Wt: 367.4 g/mol
InChI Key: KPZOUYNXQNIIIH-BUVRLJJBSA-N
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Description

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide is a complex organic compound that features an anthracene moiety, a hydrazone linkage, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by the reaction with phenylacetamide. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide involves its interaction with DNA through intercalation. The anthracene moiety inserts between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This mechanism is similar to that of other DNA-intercalating agents used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as a DNA-binding agent make it a valuable compound for further research and development .

Properties

CAS No.

356097-29-5

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-phenyloxamide

InChI

InChI=1S/C23H17N3O2/c27-22(25-18-10-2-1-3-11-18)23(28)26-24-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H,(H,25,27)(H,26,28)/b24-15+

InChI Key

KPZOUYNXQNIIIH-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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